1-(2,4b,8,8-tetramethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl)-2-hydroxyethyl acetate
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Overview
Description
Hythiemoside B is an ent-pimarane glucoside isolated from the aerial parts of Siegesbeckia orientalis L., a plant belonging to the Asteraceae family . This compound is part of a group of diterpenoids known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hythiemoside B is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the aerial parts of Siegesbeckia orientalis L. using solvents like methanol or ethanol, followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there are no widely reported industrial production methods for Hythiemoside B. The compound is primarily obtained through extraction from its natural source, which may limit its availability for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Hythiemoside B can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of ent-pimarane-type diterpenoids.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Limited industrial applications due to its primary extraction from natural sources
Mechanism of Action
The mechanism of action of Hythiemoside B involves its interaction with molecular targets and pathways related to inflammation and oxidative stress. It is believed to inhibit the production of pro-inflammatory mediators and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Hythiemoside B is part of a group of ent-pimarane-type diterpenoids, which include:
- Darutigenol
- Darutoside
- Hythiemoside A
- Ent-(15R),16,19-trihydroxypimar-8(14)-ene 19-O-β-D-glucopyranoside
Compared to these similar compounds, Hythiemoside B is unique due to its specific glucoside structure and the particular biological activities it exhibits .
Properties
Molecular Formula |
C28H46O9 |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
[1-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate |
InChI |
InChI=1S/C28H46O9/c1-15(31)35-21(14-30)27(4)10-8-17-16(12-27)6-7-19-26(2,3)20(9-11-28(17,19)5)37-25-24(34)23(33)22(32)18(13-29)36-25/h12,17-25,29-30,32-34H,6-11,13-14H2,1-5H3 |
InChI Key |
POOFTLXTGZSZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CO)C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C |
Origin of Product |
United States |
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